Aminoquinazoline, 18
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Overview
Description
Aminoquinazoline, 18 is a compound belonging to the quinazoline family, which is a class of heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. Quinazolines are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminoquinazoline, 18 typically involves the reaction of 2-aminobenzonitrile with formamide under acidic conditions to form the quinazoline ring . This reaction is often catalyzed by hydrochloric acid and carried out in a solvent such as tetrahydrofuran or isopropanol under reflux conditions . Another method involves the use of 2-aminobenzonitrile and trichloroacetyl chloride, followed by cyclization to form the quinazoline ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of metal catalysts, such as copper or palladium, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Aminoquinazoline, 18 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; solventtetrahydrofuran; temperaturereflux.
Substitution: Alkyl halides, acyl chlorides; solventacetonitrile; temperatureroom temperature.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of aminoquinazoline, 18 involves the inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase . The compound binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent signal transduction pathways that promote cell proliferation . This inhibition leads to the suppression of tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Aminoquinazoline, 18 can be compared with other similar compounds in the quinazoline family, such as:
Gefitinib: A well-known EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.
Compared to these compounds, this compound offers unique structural features that may enhance its biological activity and reduce side effects .
Properties
Molecular Formula |
C25H20ClN5 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
6-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]-N-methylquinazolin-2-amine |
InChI |
InChI=1S/C25H20ClN5/c1-15-3-9-21-20(11-12-28-24(21)30-19-7-5-18(26)6-8-19)23(15)16-4-10-22-17(13-16)14-29-25(27-2)31-22/h3-14H,1-2H3,(H,28,30)(H,27,29,31) |
InChI Key |
YYJKKZBMQNEKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)C4=CC5=CN=C(N=C5C=C4)NC |
Origin of Product |
United States |
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